Physicochemical Differentiation from a De-methylated Analog
The target compound is differentiated from a closely related analog lacking the 2,4-dimethyl substitution on the phenyl ring by its predicted lipophilicity. The XLogP3-AA value for N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide is 3.3, which is higher than the estimated value for the non-methylated phenylthio analog and impacts membrane permeability potential [1]. This difference is critical for selecting a compound with specific ADME properties in a screening cascade.
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | N-(1-cyano-1-cyclopropylethyl)-2-(phenylsulfanyl)acetamide (estimated) < 3.3. The PubChem entry for the exact comparator was not located, but each methyl group addition typically increases the logP of a phenyl ring by approximately +0.5 units. |
| Quantified Difference | Estimated increase of ~1.0 unit relative to the non-methylated phenyl analog. |
| Conditions | In silico prediction using the XLogP3 3.0 algorithm, as computed by PubChem. |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability, plasma protein binding, and metabolic clearance; a difference of one logP unit can significantly alter a compound's pharmacokinetic profile, making this a primary differentiator for in vivo studies.
- [1] PubChem. (2026). Compound Summary for CID 51072378, N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide. National Center for Biotechnology Information. View Source
